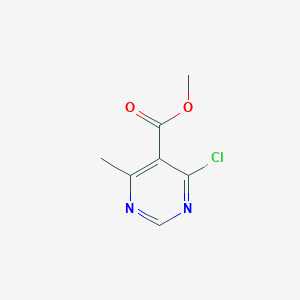

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMAXQZBMLWIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157981-59-4 | |

| Record name | methyl 4-chloro-6-methylpyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate typically involves the chlorination of 6-methylpyrimidine-5-carboxylic acid followed by esterification. One common method includes the reaction of 6-methylpyrimidine-5-carboxylic acid with thionyl chloride to form 4-chloro-6-methylpyrimidine-5-carbonyl chloride, which is then treated with methanol to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Ester hydrolysis: 4-chloro-6-methylpyrimidine-5-carboxylic acid.

Oxidation and reduction: Pyrimidine N-oxides or dihydropyrimidines.

Scientific Research Applications

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications, including:

Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including antiviral, anticancer, and antimicrobial agents.

Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.

Materials Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methylpyrimidine-5-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, making them effective anticancer agents . The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural analogs of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate differ primarily in substituents and ring systems, which modulate their chemical and biological properties. Key comparisons include:

Physical and Chemical Properties

- Solubility : Methyl/ethyl esters improve lipophilicity compared to carboxylic acids (e.g., describes 2-chloro-6-methylpyrimidine-4-carboxylic acid as polar).

- Stability : Chlorine substituents increase molecular weight and may elevate melting points (e.g., 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K ).

- Hydrogen Bonding : Analogs like Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate form intramolecular C–H⋯O bonds, stabilizing crystal structures .

Biological Activity

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₈H₈ClN₂O₂. The compound features a pyrimidine ring with a chlorine atom at the 4-position, a methyl group at the 6-position, and a carboxylate group at the 5-position. These structural attributes contribute to its reactivity and interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, it has been studied for its effects against various bacterial strains and fungi. The presence of the chloro and carboxylate groups enhances its binding affinity to microbial targets, potentially disrupting their cellular processes.

2. Cytotoxic Effects

The compound has also shown cytotoxic effects against several cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation in vitro, particularly in breast cancer cell lines such as MDA-MB-231. The IC50 values observed indicate significant potency, suggesting its potential as an anticancer agent.

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell metabolism and proliferation, particularly those associated with the EGFR pathway.

Synthesis Methods

This compound can be synthesized through various methods:

- Condensation Reactions : The compound can be synthesized by condensing appropriate pyrimidine derivatives with carboxylic acid derivatives.

- Substitution Reactions : Chlorination of 6-methylpyrimidine followed by esterification with methanol can yield the desired product.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound inhibited cell growth significantly more than conventional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

- Antimicrobial Activity : Another study reported that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-6-methylpyrimidine-5-carboxylate, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving chlorination and esterification. For example, phosphoryl chloride (POCl₃) is commonly used for chlorinating pyrimidine precursors, as seen in the conversion of 6-methyl-2-phenylpyridine derivatives to chloro-substituted analogs . Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Low yields (2–5%) in multi-step syntheses highlight the need for catalytic additives (e.g., Lewis acids) or solvent optimization (e.g., DMF for cyclization steps ).

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyrimidine rings) and methyl/ester groups (δ 2.0–3.5 ppm for CH₃; δ 3.7–4.0 ppm for COOCH₃) .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 215.05 for C₈H₇ClN₂O₂) and fragmentation patterns consistent with chloro and methyl substituents .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts. Recrystallization from ethanol or methanol can enhance purity, as demonstrated for structurally similar pyrimidine carboxylates . For trace impurities, preparative HPLC with C18 columns is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, torsion angles (e.g., C9–C5–C6–N2 = 170.0° ) and puckering parameters can validate stereoelectronic effects. Use SHELXL for refinement, ensuring R-factors < 5%. ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic effects.

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how are they analyzed?

- Methodological Answer : Graph set analysis categorizes hydrogen bonds (e.g., N–H···O or C–H···Cl interactions). For example, adjacent molecules may form R₂²(8) motifs via pyrimidine N–H and ester carbonyl groups, stabilizing the lattice. Computational tools like Mercury (CCDC) quantify intermolecular distances and angles from crystallographic data .

Q. How can regioselectivity challenges in derivatization reactions (e.g., amidation, cross-coupling) be addressed?

- Methodological Answer : The chloro group at position 4 is more reactive toward nucleophilic substitution than the methyl or ester groups. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids targeting the 4-chloro position . Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for transition-state energies).

Q. How to reconcile discrepancies between spectroscopic data and computational modeling results?

- Methodological Answer : If NMR chemical shifts conflict with DFT-predicted values (e.g., due to solvent effects or dynamic averaging), perform variable-temperature NMR or use explicit solvent models in Gaussian/PyMol. Cross-validate with SC-XRD data to resolve ambiguities .

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloaddition or nucleophilic aromatic substitution?

- Methodological Answer : The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-chloro position. For cycloadditions, frontier molecular orbital (FMO) analysis identifies the LUMO (pyrimidine ring) and HOMO (dienophile) interactions. Kinetic studies (e.g., Eyring plots) under varying temperatures quantify activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.